[1,2,4]Triazolo[1,5-a]pyrazin-8-amine

Adenosine A2A Receptor Antagonist Parkinson's Disease CNS Drug Discovery

Select this specific [1,2,4]Triazolo[1,5-a]pyrazin-8-amine core to accelerate your kinase and receptor antagonist programs. The unsubstituted 8-position primary amine provides a modular synthetic handle for amide bond formation and Buchwald-Hartwig couplings, enabling systematic SAR exploration at the 2- and 5-positions. Unlike 5,8-dimethylated analogs that restrict hydrogen bonding, this scaffold allows full interrogation of hinge-region interactions critical for PDE10A selectivity. For A2A antagonist programs, the triazolopyrazine core saves 29% in synthetic steps versus isomeric triazolopyrimidine scaffolds. Additionally, the 8-amino group confers a >10-fold enhancement in cellular Syk inhibitory activity compared to 8-unsubstituted variants, establishing a potent baseline for further optimization.

Molecular Formula C5H5N5
Molecular Weight 135.13
CAS No. 55366-18-2
Cat. No. B2678596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyrazin-8-amine
CAS55366-18-2
Molecular FormulaC5H5N5
Molecular Weight135.13
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C(=N1)N
InChIInChI=1S/C5H5N5/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H,(H2,6,7)
InChIKeyZALQQELQKOORNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine (CAS 55366-18-2): A Privileged Scaffold for Kinase and Receptor Antagonist Discovery


[1,2,4]Triazolo[1,5-a]pyrazin-8-amine is a heterocyclic small molecule with the molecular formula C₅H₅N₅ (MW 135.13) . It serves as the unsubstituted core scaffold for numerous patented compounds and investigational agents targeting a wide array of therapeutic proteins, including Spleen Tyrosine Kinase (Syk), Adenosine A₂A Receptor, Phosphodiesterase 10A (PDE10A), Lysine-Specific Demethylase 1 (LSD1), c-Met, and VEGFR-2 [1]. The compound is typically supplied at ≥95% purity for research use .

Why Generic [1,2,4]Triazolo[1,5-a]pyrazines Are Not Interchangeable with [1,2,4]Triazolo[1,5-a]pyrazin-8-amine (CAS 55366-18-2)


The 8-amino substituent on the [1,2,4]triazolo[1,5-a]pyrazine core is a critical determinant of both biochemical target engagement and the feasibility of downstream derivatization. Unlike 5,8-dimethylated analogs that achieve potency through hydrophobic pocket filling (e.g., PDE10A inhibitors), the primary amine at the 8-position provides a unique hydrogen bond donor/acceptor and a nucleophilic handle essential for amide bond formation or Buchwald-Hartwig couplings in structure-activity relationship (SAR) campaigns [1]. Furthermore, the absence of 2-position substitution distinguishes it from the [1,2,4]triazolo[1,5-c]pyrimidine isomers which exhibit distinct pharmacokinetic and selectivity profiles in A₂A receptor programs [2]. Substituting this specific core with a close analog, such as 6-methyl- or 6-bromo- derivatives, introduces steric bulk and electronic alterations that can abrogate binding to certain kinase hinge regions and alter the synthetic route complexity [3].

Quantitative Evidence Guide: Differential Performance of [1,2,4]Triazolo[1,5-a]pyrazin-8-amine (CAS 55366-18-2) vs. Comparators


A₂A Receptor Antagonism: Superior Synthetic Utility of the Unsubstituted Triazolopyrazine Core vs. Triazolopyrimidine Isomers

In a head-to-head comparison of core scaffolds for A₂A receptor antagonism, the [1,2,4]triazolo[1,5-a]pyrazine core (the parent ring system of the target compound) demonstrated a marked advantage in synthetic accessibility over the isomeric [1,2,4]triazolo[1,5-c]pyrimidine core [1]. While the [1,2,4]triazolo[1,5-c]pyrimidine scaffold required a 7-step synthetic sequence, the [1,2,4]triazolo[1,5-a]pyrazine core was accessed via a more efficient 5-step route. This difference in synthetic step count directly translates to reduced cost of goods and faster SAR exploration timelines for procurement groups and medicinal chemistry teams [1].

Adenosine A2A Receptor Antagonist Parkinson's Disease CNS Drug Discovery

Syk Kinase Inhibition: Quantified Impact of 8-Amino Substitution on Cellular Potency

A direct comparison of 8-substituted [1,2,4]triazolo[1,5-a]pyrazin-2-amines in a Syk cellular assay reveals the functional significance of the 8-amino group [1]. The unsubstituted 8-amino derivative (target compound class) served as the baseline scaffold from which potency gains were measured. When the 8-amino group was replaced with a hydrogen (i.e., 8-unsubstituted analog), a >10-fold loss in cellular Syk inhibitory activity was observed [1]. This quantifies the critical contribution of the 8-amino hydrogen bond donor to cellular target engagement and validates the selection of this specific compound as the optimal starting point for medicinal chemistry programs.

Spleen Tyrosine Kinase Autoimmune Disease Inflammation

PDE10A Inhibition: Differential Potency of 8-Amino Core vs. 5,8-Dimethyl Substituted Scaffold

Analysis of PDE10A inhibition data across a series of [1,2,4]triazolo[1,5-a]pyrazine derivatives demonstrates the distinct potency profile of the 8-amino core compared to the commonly employed 5,8-dimethyl substituted scaffold [1][2]. The 5,8-dimethyl-2-[2-(1-methyl-4-phenyl-1H-imidazol-2-yl)-ethyl] derivative exhibits high potency with an IC₅₀ of 1.8 nM, while a 5,8-dimethyl quinoline-substituted analog shows an IC₅₀ of 500 nM [1][2]. The unsubstituted 8-amino core (target compound) represents a synthetically distinct starting point that enables exploration of alternative substitution patterns and hydrogen bonding interactions at the 5- and 8-positions that are precluded in the dimethylated scaffold. This provides procurement groups with a chemically orthogonal handle for optimizing selectivity profiles against other PDE isoforms.

PDE10A Inhibitor Schizophrenia CNS Disorders

LSD1 Inhibition: Distinct Biochemical Profile of 8-Amino vs. 2-Substituted Triazolopyrazines

Patent disclosures of substituted [1,2,4]triazolo[1,5-a]pyrazines as LSD1 inhibitors establish that the 8-position of the core is a critical site for modulating inhibitor potency and selectivity [1]. The target compound, [1,2,4]triazolo[1,5-a]pyrazin-8-amine, provides a primary amine at this essential position, enabling a wide range of chemical derivatization strategies (e.g., amide coupling, reductive amination) to optimize interactions with the LSD1 active site. In contrast, analogs bearing substitution at the 2-position of the triazole ring (such as 2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine) introduce a different vector for chemical elaboration that may not effectively engage the same binding pocket residues. The unsubstituted 8-amino core is therefore the preferred starting material for LSD1 programs requiring modular modification at the 8-position.

LSD1 Inhibitor Epigenetics Oncology

Recommended Application Scenarios for [1,2,4]Triazolo[1,5-a]pyrazin-8-amine (CAS 55366-18-2) Based on Evidence


A₂A Adenosine Receptor Antagonist Lead Optimization

Employ [1,2,4]Triazolo[1,5-a]pyrazin-8-amine as the core scaffold for A₂A receptor antagonist programs requiring efficient analog synthesis. The 5-step synthetic route to this core provides a 29% reduction in synthetic steps compared to the isomeric triazolopyrimidine scaffold, accelerating SAR cycles and reducing overall project costs [1]. The 8-amino group serves as a versatile handle for introducing diverse substituents to modulate potency and pharmacokinetic properties.

Spleen Tyrosine Kinase (Syk) Inhibitor Development for Autoimmune Indications

Utilize this compound as the essential starting point for Syk inhibitor discovery. As demonstrated by patent data, the 8-amino group contributes a >10-fold enhancement in cellular Syk inhibitory activity compared to 8-unsubstituted analogs [1]. This core is critical for establishing a potent baseline from which further potency gains can be achieved through 2-position and 5-position derivatization.

Phosphodiesterase 10A (PDE10A) Inhibitor Library Synthesis

Leverage the unsubstituted 8-amino core to generate chemically diverse PDE10A inhibitor libraries. In contrast to the pre-substituted 5,8-dimethyl scaffold (which yields potencies ranging from 1.8 nM to 500 nM depending on pendant groups), this core enables systematic exploration of hydrogen bonding interactions at the 5- and 8-positions that are unavailable with the dimethylated analog [1][2]. This supports the development of PDE10A inhibitors with improved selectivity over other PDE isoforms.

LSD1 Epigenetic Probe and Drug Discovery

Deploy [1,2,4]Triazolo[1,5-a]pyrazin-8-amine as the preferred starting material for LSD1 inhibitor SAR campaigns. The primary amine at the 8-position provides a modular synthetic handle for introducing diverse substituents that probe the LSD1 active site, while the unsubstituted 2-position of the triazole ring avoids steric clashes that could compromise binding [1]. This scaffold supports the rational design of potent and selective LSD1 inhibitors for oncology applications.

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